![molecular formula C26H31NO3 B1664621 4-氧芬雷替尼 CAS No. 865536-65-8](/img/structure/B1664621.png)
4-氧芬雷替尼
描述
4-Oxo-Fenretinide (4-oxo-4-HPR) is a recently identified metabolite of fenretinide (4-HPR). It has been found to be effective in inducing cell growth inhibition in ovarian, breast, and neuroblastoma tumor cell lines . It is more effective than 4-HPR in most cell lines and is effective in both 4-HPR–sensitive and 4-HPR–resistant cells .
Synthesis Analysis
The polar metabolite 4-oxo- N - (4-hydroxyphenyl)retinamide (4-oxo-4-HPR) is an oxidized form of 4-HPR with modification in position 4 of the cyclohexene ring . In A2780/HPR cells continuously treated with 4-HPR and producing 4-oxo-4-HPR, CYP26A1 and CRBP-I were markedly up-regulated compared with A2780 untreated cells .Molecular Structure Analysis
The molecular formula of 4-Oxofenretinide is C26H31NO3 . It is an oxidized form of 4-HPR with modification in position 4 of the cyclohexene ring .Chemical Reactions Analysis
4-Oxo-4-HPR causes a marked accumulation of cells in G2-M . This effect is associated with a reduction in the expression of regulatory proteins of G2-M (cyclin-dependent kinase 1 and cdc25c) and S (cyclin A) phases, and with an increase in the expression of apoptosis-related proteins, such as p53 and p21 .Physical And Chemical Properties Analysis
The molecular weight of 4-Oxofenretinide is 405.53 . The molecular formula is C26H31NO3 .科学研究应用
- Significance : 4-oxo-4-HPR may act as a therapeutic agent on its own and synergistically enhance 4-HPR activity or overcome 4-HPR resistance .
Cell Cycle Arrest and Apoptosis
Metabolism and Pharmacokinetics
作用机制
Target of Action
4-Oxofenretinide, a metabolite of Fenretinide , primarily targets cell cycle regulatory proteins and apoptosis-related proteins . It interacts with these proteins to induce cell growth inhibition and apoptosis .
Mode of Action
Unlike Fenretinide, which only slightly affects the G1 phase of the cell cycle, 4-Oxofenretinide causes a marked accumulation of cells in the G2-M phase . This effect is associated with a reduction in the expression of regulatory proteins of G2-M (cyclin-dependent kinase 1 and cdc25c) and S (cyclin A) phases, and with an increase in the expression of apoptosis-related proteins, such as p53 and p21 .
Biochemical Pathways
4-Oxofenretinide affects the cell cycle regulation and apoptosis pathways . It induces a marked G2-M cell cycle arrest , and apoptosis in both Fenretinide-sensitive and Fenretinide-resistant cells . The apoptosis involves activation of caspase-3 and caspase-9 .
Pharmacokinetics
It has been found that 4-oxofenretinide plasma levels are slightly lower than those of the parent drug, fenretinide . The formation of this biologically active metabolite in tumor cells was due to CYP26A1 induction .
Result of Action
The result of 4-Oxofenretinide’s action is the inhibition of cell growth and the induction of apoptosis . It has been found to be two to four times more effective than Fenretinide in most cell lines, and is effective in both Fenretinide-sensitive and Fenretinide-resistant cells . It also increases reactive oxygen species generation and ceramide levels by de novo synthesis .
Action Environment
The action of 4-Oxofenretinide can be influenced by the expression of retinoic acid receptors (RARs). Elevated levels of CYP26A1 protein and metabolism of Fenretinide to 4-Oxofenretinide were found in cells transfected with RARβ and to a lesser extent in those transfected with RARγ . This suggests that the expression of RARs can influence the formation and thus the action of 4-Oxofenretinide.
安全和危害
属性
IUPAC Name |
(2E,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO3/c1-18(9-14-23-20(3)24(29)15-16-26(23,4)5)7-6-8-19(2)17-25(30)27-21-10-12-22(28)13-11-21/h6-14,17,28H,15-16H2,1-5H3,(H,27,30)/b8-6+,14-9+,18-7+,19-17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVOGZATHCUFRC-KFJFTADJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)O)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460380 | |
Record name | 3-Keto fenretinide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxofenretinide | |
CAS RN |
865536-65-8 | |
Record name | 4-Oxofenretinide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865536658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Keto fenretinide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Oxofenretinide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT9VGV5Y5X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。